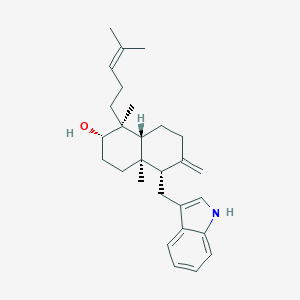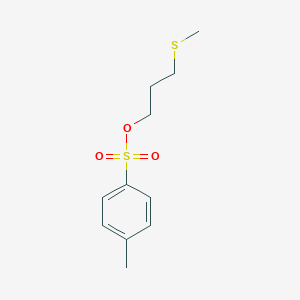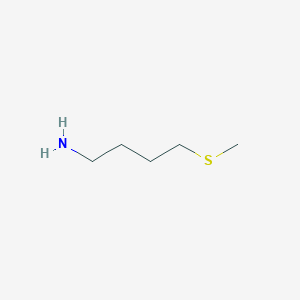
1,2-Bis(2-bromophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK 164015 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Sulfonyl Side Chain: The pentylsulfonyl side chain is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.
Hydroxylation and Methylation: The hydroxyl groups are introduced through selective hydroxylation reactions, followed by methylation to achieve the desired substitution pattern.
Industrial Production Methods
While specific industrial production methods for ZK 164015 are not widely documented, the synthesis likely follows similar steps as the laboratory synthesis but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
ZK 164015 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the sulfonyl side chain or other functional groups.
Substitution: Various substitution reactions can be performed on the aromatic rings or the indole core to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
ZK 164015 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationships of estrogen receptor antagonists.
Biology: Helps in understanding the role of estrogen receptors in cellular processes.
Medicine: Investigated for its potential in treating estrogen receptor-positive breast cancer by inhibiting the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals targeting estrogen receptors
Mechanism of Action
ZK 164015 exerts its effects by binding to estrogen receptors and acting as a silent antagonist. This means it binds to the receptor without activating it, thereby blocking the effects of estrogen. The compound inhibits the stimulation of luciferase activity by 17β-estradiol and potently inhibits the growth of estrogen-sensitive human MCF-7 breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another well-known estrogen receptor antagonist used in breast cancer treatment.
Raloxifene: A selective estrogen receptor modulator with both agonist and antagonist properties.
Fulvestrant: A pure estrogen receptor antagonist used in hormone therapy for breast cancer
Uniqueness of ZK 164015
ZK 164015 is unique in its potent silent antagonistic activity, meaning it does not activate the estrogen receptor at all, unlike some other compounds that may have partial agonist effects. This makes it particularly useful in research settings where complete inhibition of estrogen receptor activity is desired .
Properties
CAS No. |
19718-35-5 |
|---|---|
Molecular Formula |
C12H10Br2N2 |
Molecular Weight |
342.03 g/mol |
IUPAC Name |
1,2-bis(2-bromophenyl)hydrazine |
InChI |
InChI=1S/C12H10Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H |
InChI Key |
SCEXVSUMEBWHPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br |
Synonyms |
1,2-Bis(2-bromophenyl)hydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)



